molecular formula C11H14N4O B1429208 (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine CAS No. 916888-15-8

(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine

Cat. No.: B1429208
CAS No.: 916888-15-8
M. Wt: 218.26 g/mol
InChI Key: LWNSMHCNLZQLPC-UHFFFAOYSA-N
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Description

(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the triazole derivative.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the methoxybenzyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzylamine or 4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance its binding affinity to certain molecular targets, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine
  • N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine

Uniqueness

(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine: is unique due to the presence of the triazole ring, which imparts distinct chemical properties compared to other similar compounds. The triazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold in various applications.

Biological Activity

The compound (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C12H15N5O\text{C}_{12}\text{H}_{15}\text{N}_5\text{O}

This compound features a triazole ring, which is known for its role in various biological activities, and a methoxy substituent that may influence its pharmacological properties.

1. Antioxidant Activity

Research indicates that triazole derivatives exhibit significant antioxidant properties. The methoxy group in the para position may enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals. Studies have shown that similar compounds with triazole rings can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

2. Xanthine Oxidase Inhibition

A notable study demonstrated that derivatives of triazoles can act as potent inhibitors of xanthine oxidase, an enzyme involved in uric acid production. The compound under investigation showed promising inhibitory activity with an IC50 value comparable to established inhibitors like allopurinol. This suggests potential applications in treating hyperuricemia and gout .

3. Antiviral Activity

Emerging research highlights the antiviral potential of triazole derivatives. Specifically, compounds with similar structural motifs have demonstrated activity against various viral strains, including influenza. The presence of a methoxy group has been associated with enhanced virucidal effects, indicating that modifications at the phenyl ring can significantly influence antiviral efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Substituent Effect on Activity
Methoxy groupEnhances electron donation; increases antioxidant activity
Triazole ringEssential for xanthine oxidase inhibition
Benzyl moietyInfluences binding affinity and selectivity

The SAR analysis indicates that both electronic and steric factors play critical roles in determining the biological efficacy of triazole derivatives .

Case Studies

Several case studies have reported on the biological evaluation of related triazole compounds:

  • Study on Xanthine Oxidase Inhibitors : A series of triazole derivatives were synthesized and evaluated for their inhibitory effects on xanthine oxidase. Among them, compounds with methoxy substituents exhibited significantly lower IC50 values than their unsubstituted counterparts .
  • Antiviral Efficacy Assessment : In vitro studies assessed the effectiveness of triazole derivatives against influenza virus strains. Compounds with para-substituted methoxy groups showed enhanced virucidal activity compared to those without such modifications .

Properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNSMHCNLZQLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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